molecular formula C7H7N3 B11922255 Pyrrolo[1,2-a]pyrimidin-7-amine

Pyrrolo[1,2-a]pyrimidin-7-amine

Cat. No.: B11922255
M. Wt: 133.15 g/mol
InChI Key: QTAYIMGPWVBIEN-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-a]pyrimidin-7-amine is a versatile nitrogen-fused heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound serves as a key synthetic intermediate and privileged structure for designing novel bioactive molecules. The pyrrolo[1,2-a]pyrimidine core is recognized as a "privileged structure" found in a variety of naturally occurring alkaloids and synthetic compounds with demonstrated biological potential . As a tricyclic system containing both a pyrrole and a pyrimidine ring, it offers multiple sites for synthetic modification, enabling extensive structure-activity relationship (SAR) studies and the generation of diverse chemical libraries for high-throughput screening. Researchers value this scaffold for its potential in developing new therapeutic agents. Heterocyclic compounds based on similar pyrrolopyrimidine structures have shown a wide spectrum of pharmacological activities in scientific literature, including antitumor , antimicrobial , and anti-inflammatory effects . Furthermore, related pyrrolopyrimidine derivatives have been investigated as potent and selective kinase inhibitors, targeting enzymes such as Colony-Stimulating Factor-1 Receptor (CSF1R), which is relevant in oncology and immunology research . The synthesis of enantiomerically pure versions of related pyrrolo[1,2-a]pyrimidines has been achieved using domino ring-closure followed by microwave-induced retro Diels-Alder protocols, highlighting the advanced synthetic methodologies applicable to this chemical class . This compound is provided for Research Use Only (RUO). It is strictly intended for laboratory research applications and is not approved for use in humans, as a diagnostic agent, or for any veterinary applications.

Properties

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

pyrrolo[1,2-a]pyrimidin-7-amine

InChI

InChI=1S/C7H7N3/c8-6-4-7-9-2-1-3-10(7)5-6/h1-5H,8H2

InChI Key

QTAYIMGPWVBIEN-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(C=C2N=C1)N

Origin of Product

United States

Advanced Synthetic Methodologies for Pyrrolo 1,2 a Pyrimidine and Its Derivatives

Strategies for the Construction of the Pyrrolo[1,2-a]pyrimidine (B7980946) Core and Analogues

The synthesis of the pyrrolo[1,2-a]pyrimidine core is achieved through various strategic approaches, including cyclization, condensation, and multicomponent reactions. These methods provide access to a wide range of substituted derivatives, enabling extensive structure-activity relationship studies.

Cyclization reactions are a cornerstone in the synthesis of fused heterocyclic systems like pyrrolo[1,2-a]pyrimidines. These strategies typically involve the formation of the pyrimidine (B1678525) ring onto a pre-existing pyrrole (B145914) core.

A pivotal method for constructing the pyrrolo[1,2-a]pyrimidine framework is the cyclization of a suitably functionalized pyrrole precursor. While the classical approach involves the reaction of an aminopyrrole with a dicarbonyl compound, a notable and novel variation is an intramolecular base-catalyzed cyclization.

In the development of Gonadotropin-Releasing Hormone (GnRH) receptor antagonists, a novel base-catalyzed cyclization was discovered that led to the formation of 2-aryl-pyrrolo[1,2-a]pyrimid-7-one core structures. nih.gov This reaction proceeds via an intramolecular nucleophilic attack from the pyrrole nitrogen onto a nitrile group, followed by tautomerization to form the stable fused aromatic system. This methodology proved effective for creating key intermediates that were further modified to produce potent GnRH antagonists. nih.gov

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient pathway to complex molecules. A sophisticated domino ring-closure followed by a retro-Diels-Alder (RDA) protocol has been developed for the enantioselective synthesis of pyrrolo[1,2-a]pyrimidines. nih.govresearchgate.net

This strategy commences with the reaction of 2-aminonorbornene (B1216617) hydroxamic acids with α-keto acids, such as α-ketoglutaric acid or levulinic acid. nih.gov The initial step is the formation of a Schiff base, which then undergoes a domino ring-closure sequence to yield tetracyclic intermediates. nih.govresearchgate.net These intermediates are typically formed as diastereomeric pairs, which can be separated by column chromatography. The chirality of the final product is directly transferred from the enantiomerically pure norbornene starting material. nih.gov

The final step involves a microwave-induced retro-Diels-Alder reaction of the separated tetracyclic diastereomers. This thermal reaction results in the extrusion of cyclopentadiene (B3395910), yielding the desired bicyclic pyrrolo[1,2-a]pyrimidine enantiomers in good yields. nih.gov The absolute configuration of the products is determined by the configuration of the initial amino hydroxamic acid used. nih.govresearchgate.net

Table 1: Examples of Pyrrolo[1,2-a]pyrimidine Synthesis via Domino Ring-Closure/Retro-Diels-Alder Protocol This table is interactive and can be sorted by clicking on the column headers.

Starting Materials Key Reagent Product Yield Reference
(1S,2R,3S,4R)-3-Amino-N-hydroxybicyclo[2.2.1]hept-5-ene-2-carboxamide α-Ketoglutaric acid Methyl (R)-1-methoxy-2,6-dioxo-1,2,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrimidine-8a-carboxylate 41% nih.gov
(1S,2R,3S,4R)-3-Amino-N-hydroxybicyclo[2.2.1]hept-5-ene-2-carboxamide Levulinic acid (S)-1-Methoxy-8a-methyl-1,7,8,8a-tetrahydropyrrolo[1,2-a]pyrimidine-2,6-dione 55% nih.gov

Condensation reactions are widely used in heterocyclic synthesis. For pyrrolopyrimidines, these reactions typically involve the joining of two or more components with the elimination of a small molecule, such as water. A variety of condensation strategies have been employed to build different isomers of the pyrrolopyrimidine scaffold.

For instance, a trifluoromethanesulfonic anhydride (B1165640) (Tf₂O)/2-methoxypyridine-mediated carbonyl-amine condensation provides a mild and convenient pathway to pyrrolo[2,3-d]pyrimidine-imines. mdpi.com This method involves the activation of a cyclic amide within a tricyclic pyrrolo[2,3-d]pyrimidinone system, followed by condensation with various anilines. The reaction proceeds efficiently at low temperatures to furnish the desired imine products in good to excellent yields (45–99%). mdpi.com Although this example leads to the [2,3-d] isomer, the underlying strategy of activating a carbonyl group for condensation with an amine is a broadly applicable principle in the synthesis of fused pyrimidine systems.

Multicomponent reactions (MCRs), in which three or more starting materials react in a one-pot procedure to form a single product, are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to rapidly generate molecular diversity. scielo.org.mx

A notable three-component reaction has been developed for the synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives. scielo.org.mx This protocol involves the reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives in the presence of a catalytic amount of tetra-n-butylammonium bromide (TBAB) in ethanol (B145695). This method is lauded for its high yields (73-95%), mild reaction conditions, and simple work-up procedure. scielo.org.mx The reaction proceeds via an initial Knoevenagel condensation, followed by an intermolecular condensation and cyclization to furnish the final product. scielo.org.mx

Table 2: Three-Component Synthesis of Pyrrolo[3,2-d]pyrimidine Derivatives This table is interactive and can be sorted by clicking on the column headers.

Arylglyoxal Barbituric Acid Derivative Catalyst Yield Reference
Phenylglyoxal Barbituric acid TBAB (5 mol%) 90% scielo.org.mx
4-Methylphenylglyoxal Barbituric acid TBAB (5 mol%) 92% scielo.org.mx
4-Chlorophenylglyoxal Barbituric acid TBAB (5 mol%) 87% scielo.org.mx
Phenylglyoxal 1,3-Dimethylbarbituric acid TBAB (5 mol%) 95% scielo.org.mx

The Ugi four-component reaction is a powerful MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-bis-amide. sciepub.com A modification of this classic reaction, often termed a pseudo-MCR, utilizes a bifunctional starting material that incorporates two of the required reactive groups into a single molecule.

This concept has been applied to the synthesis of complex heterocyclic systems containing a pyrrole ring. In a novel modification of the Ugi condensation, (2-formyl-1H-pyrrol-1-yl)acetic acid was used as a bifunctional reagent, providing both the aldehyde and carboxylic acid components. researchgate.net The reaction of this single precursor with various amines and isonitriles leads to the formation of novel heterocyclic structures. While this specific application was used to create pyrrolo[1,2-a] nih.govsciepub.comdiazepine fragments, it demonstrates a sophisticated strategy that could be adapted for the synthesis of other fused pyrrole systems. researchgate.netnih.gov The use of a bifunctional starting material streamlines the synthetic process and provides a versatile route to complex scaffolds amenable to combinatorial library synthesis. researchgate.net

Multicomponent Reaction Strategies

Three-Component Reactions

Three-component reactions have emerged as a powerful and efficient strategy for the synthesis of complex molecules like pyrrolo[1,2-a]pyrimidine derivatives from simple starting materials in a single step. This approach offers several advantages over traditional multi-step synthesis, including higher atom economy, reduced reaction times, and simpler purification procedures. scielo.org.mxnih.gov

A notable example involves the one-pot reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. scielo.org.mx This reaction, catalyzed by tetra-n-butylammonium bromide (TBAB) in ethanol at a mild temperature of 50 °C, produces polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives in high yields, typically ranging from 73-95%. scielo.org.mx The use of TBAB as a catalyst is advantageous due to its low cost, ease of handling, and environmentally benign nature. scielo.org.mx This methodology underscores the potential of three-component reactions to rapidly generate a library of substituted pyrrolo[1,2-a]pyrimidine analogues for further investigation. nih.gov

The general applicability of this method allows for the synthesis of a wide range of derivatives by varying the substituents on the starting materials. scielo.org.mx This flexibility is crucial for developing structure-activity relationships and optimizing the properties of the final compounds.

Enantioselective Synthesis of Pyrrolo[1,2-a]pyrimidine Enantiomers and Analogues

The development of methods for the enantioselective synthesis of pyrrolo[1,2-a]pyrimidines is of significant interest due to the often distinct biological activities of different enantiomers.

Chiral Induction and Stereochemical Control via Norbornene Derivatives

A successful strategy for the enantioselective synthesis of pyrrolo[1,2-a]pyrimidine enantiomers utilizes chiral norbornene derivatives as starting materials. nih.govnih.gov This approach is founded on a domino ring-closure reaction followed by a microwave-induced retro-Diels-Alder (RDA) protocol. nih.govresearchgate.net The chirality of the final pyrrolo[1,2-a]pyrimidine product is directly transferred from the chiral 2-aminonorbornene hydroxamic acid precursor. nih.govnih.gov

The key to this stereochemical control lies in the rigid bicyclic structure of the norbornene moiety, which dictates the facial selectivity of the initial domino reaction. The reaction of enantiomerically pure diendo- or diexo-2-aminonorbornene hydroxamic acids with α-ketoglutaric acid or levulinic acid leads to the formation of two diastereomers in each case. mdpi.com After separation of these diastereomers, the subsequent RDA reaction proceeds with the loss of cyclopentadiene to yield the enantiomerically pure bicyclic pyrrolo[1,2-a]pyrimidines. mdpi.com The absolute configuration of the final product is determined by the configuration of the starting amino hydroxamic acid. nih.govnih.gov

Characterization of Absolute Configuration (e.g., X-ray Crystallography)

The unambiguous determination of the absolute configuration of the synthesized enantiomers is crucial. X-ray crystallography stands as the definitive method for this purpose. nih.govnih.gov By analyzing the diffraction pattern of a single crystal of the compound, a three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of its atoms. nih.govcaltech.edu

In the context of the enantioselective synthesis described above, X-ray crystallographic analysis of the tetracyclic intermediates confirmed their stereochemistry. nih.govresearchgate.net This analysis provides unequivocal proof of the stereochemical outcome of the domino reaction and, by extension, the absolute configuration of the final pyrrolo[1,2-a]pyrimidine products after the retro-Diels-Alder reaction. The Flack parameter, a value derived from the X-ray diffraction data, is often used to confidently assign the absolute structure of a chiral molecule. caltech.eduresearchgate.net

Green Chemistry Approaches in Pyrrolo[1,2-a]pyrimidine Synthesis

In recent years, there has been a significant shift towards the adoption of green chemistry principles in organic synthesis to minimize environmental impact. rsc.org This includes the use of alternative energy sources like microwave irradiation and ultrasound to drive chemical reactions more efficiently.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has gained widespread acceptance as a valuable tool for accelerating chemical reactions. researchgate.netasianpubs.orgasianpubs.org In the synthesis of pyrrolo[1,2-a]pyrimidine derivatives, microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods. nih.govmdpi.com

For instance, the retro-Diels-Alder reaction to form pyrrolo[1,2-a]pyrimidines from their tetracyclic precursors is efficiently carried out under microwave irradiation at high temperatures (240-250 °C) for a short duration (20 minutes). mdpi.com Similarly, the synthesis of 4-aminopyrrolo[2,3-d]pyrimidine analogues has been successfully achieved through a microwave-assisted condensation reaction. researchgate.netasianpubs.org The use of microwave heating provides rapid and uniform heating of the reaction mixture, leading to shorter reaction times and often cleaner reaction profiles. nih.govresearchgate.net

Reaction Conditions Time Yield Reference
Retro-Diels-AlderMicrowave, 240-250 °C20 minNot specified mdpi.com
CondensationMicrowaveNot specifiedNot specified researchgate.netasianpubs.org

Ultrasound-Assisted Synthetic Routes

Ultrasound irradiation is another green technology that has been successfully applied to the synthesis of pyrimidine and its fused derivatives. nih.govresearchgate.net The chemical effects of ultrasound arise from acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with high temperatures and pressures. beilstein-archives.org This can lead to enhanced reaction rates and yields. eurjchem.com

Ultrasound has been effectively used in the synthesis of various pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, a related class of heterocyclic compounds. researchgate.neteurjchem.com These reactions are often carried out in aqueous media, further enhancing the green credentials of the protocol. eurjchem.com The application of ultrasound has been shown to shorten reaction times and simplify work-up procedures. researchgate.net While specific examples for the ultrasound-assisted synthesis of pyrrolo[1,2-a]pyrimidin-7-amine are not detailed in the provided context, the successful application of this technology to related pyrimidine systems suggests its high potential for the synthesis of the target compound and its derivatives. nih.govmdpi.com

Compound Class Methodology Key Advantages Reference
Pyrazolo[1,5-a]pyrimidinesUltrasound irradiation in aqueous mediaShorter reaction times, high yields, use of green solvent researchgate.neteurjchem.com
Pyrimidine DerivativesUltrasound-assisted synthesisReduced reaction times (6-96 times shorter), comparable or higher yields than conventional methods beilstein-archives.org

Catalytic Methodologies for Pyrrolo[1,2-a]pyrimidine Derivatives

Catalytic methods, particularly those employing transition metals, have become indispensable in the synthesis of complex heterocyclic compounds. These methodologies often provide high efficiency, selectivity, and functional group tolerance under mild reaction conditions.

Palladium catalysis has been extensively used for the construction of various fused heterocyclic systems through annulation reactions. While direct palladium-catalyzed annulation to form the pyrrolo[1,2-a]pyrimidine ring is not widely documented, related transformations highlight the power of this approach. For instance, palladium-catalyzed oxidative annulation of in situ generated enones to pyrroles has been developed as a concise route to functionalized indoles. rsc.org This process involves the construction of a benzene (B151609) ring onto a pyrrole backbone. rsc.org

More specifically, palladium-trifluoroacetate-catalyzed carbo-palladation of pyrrole-2-carbonitriles with aryl boronic acids has been shown to produce functionally diverse pyrrolo[1,2-a]pyrazines. bohrium.com This reaction proceeds through C-C bond formation and intramolecular cyclization. bohrium.com The direct C-H arylation of pyrrolo[2,3-d]pyrimidine derivatives with aryl iodides, enabled by palladium catalysis, has also been reported, providing a step-economical route to 6-arylpyrrolo[2,3-d]pyrimidines. nih.govrsc.org These examples of palladium-catalyzed transformations on related pyrrole and pyrimidine systems underscore the potential for developing novel annulation strategies for the synthesis of pyrrolo[1,2-a]pyrimidines.

Copper-catalyzed N-arylation, a key transformation in the synthesis of N-aryl heterocycles, has been widely applied in the preparation of biologically active compounds. rsc.orgorganic-chemistry.org This method provides an efficient and economical alternative to palladium-catalyzed processes. organic-chemistry.org The Ullmann condensation, a classic example of copper-catalyzed N-arylation, has been refined over the years to proceed under milder conditions with the use of various ligands. rsc.orgnih.gov

In the context of pyrrolo[1,2-a]pyrimidine synthesis, copper-catalyzed N-arylation can be a crucial step in constructing the fused ring system. For example, a two-step protocol involving a copper-catalyzed Ullmann N-arylation followed by an intramolecular condensation has been employed to construct pyrido[2,3-e]pyrrolo[1,2-a]pyrazinones. nih.gov This strategy begins with the N-arylation of 2-amino-3-bromopyridines with L-proline, demonstrating the feasibility of using copper catalysis to form a key C-N bond in the synthesis of related fused heterocycles. nih.gov A variety of N-aryl amines can be synthesized using copper-catalyzed methods, including the amination of aryl chlorides under mild conditions, which is significant for accessing diverse building blocks. nih.gov

Table 1: Examples of Copper-Catalyzed N-Arylation Reactions
Aryl Halide/ElectrophileAmine/NucleophileCatalyst/LigandBaseSolventProductYield (%)Reference
3-bromo-5-methylpyridin-2-amineL-prolineCuCl/DMEDAK₃PO₄DMSO(S)-2-Methyl-6a,7,8,9-tetrahydropyrido[2,3-e]pyrrolo[1,2-a]-pyrazin-6(5H)-one60 nih.gov
Aryl Iodides/BromidesAmides/HeterocyclesCuI/trans-1,2-cyclohexanediamineK₃PO₄, K₂CO₃, Cs₂CO₃, or NaOt-Bu-N-Aryl Amides/HeterocyclesHigh organic-chemistry.org
Aryl ChloridesVarious AminesCu-based catalyst/N¹,N²-diaryl diamine ligands--N-Aryl Amines- nih.gov

A novel and elegant approach to the synthesis of pyrrolo[1,2-a]pyrimidines involves the use of Fischer carbene complexes as synthetic platforms. nih.govresearchgate.net These organometallic compounds serve as versatile building blocks for (3+3) cyclization reactions to form the heterocyclic moiety. nih.gov This methodology has been successfully employed to synthesize fluorescent pyrrolo[1,2-a]pyrimidines. nih.govresearchgate.net The reaction between a Fischer carbene complex and a suitable aminopyrrole derivative can lead to the formation of the desired pyrrolo[1,2-a]pyrimidine core. nih.gov

The reaction process can yield more than one product, and the ratio of these products can be controlled by modulating the metal in the Fischer carbene complex, the base, and the solvent used in the reaction. nih.govresearchgate.net The resulting fluorescent pyrrolo[1,2-a]pyrimidine dyes exhibit interesting photophysical properties, with absorption wavelengths ranging from 240-440 nm and maximum emission wavelengths between 470-513 nm, depending on the substituents. nih.govresearchgate.net

Table 2: Synthesis of Fluorescent Pyrrolo[1,2-a]pyrimidines using Fischer Carbene Complexes
Reactant 1Reactant 2ConditionsProductKey FeaturesReference
Fischer Carbene Complex2-Amino Pyrrole DerivativeMetal, Base, Solvent VariationFluorescent Pyrrolo[1,2-a]pyrimidine(3+3) Cyclization nih.govresearchgate.net

Functionalization and Derivatization of the Pyrrolo[1,2-a]pyrimidine Nucleus

The ability to introduce diverse functional groups onto the pyrrolo[1,2-a]pyrimidine core is crucial for modulating its physicochemical and biological properties. Various methods have been developed for the selective functionalization of this and related heterocyclic systems.

The introduction of alkyl, aryl, and halogen substituents onto the pyrrolo[1,2-a]pyrimidine nucleus can be achieved through a variety of synthetic transformations. Halogenation, for instance, provides a versatile handle for further functionalization via cross-coupling reactions. The regioselective bromination of related pyrrolo[1,2-a]quinoxalines has been achieved using tetrabutylammonium (B224687) tribromide (TBATB), yielding C3-brominated or C1, C3-dibrominated products. nih.gov Similarly, 3-halo-4H-pyrido[1,2-a]pyrimidin-4-ones have been synthesized from the parent compound using N-halosuccinimides. clockss.org

Aryl groups can be introduced through palladium-catalyzed direct C-H arylation. This has been demonstrated on pyrrolo[2,3-d]pyrimidine derivatives, where aryl iodides are used as the arylating reagent. nih.govbohrium.com This method allows for the synthesis of a diverse array of (hetero)biaryls containing the pyrrolopyrimidine core with high regioselectivity. bohrium.com

The introduction of alkyl groups can be accomplished through N-alkylation reactions. For example, the N-alkylation of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones with alkyl bromides under microwave irradiation has been reported. researchgate.net A diversity-oriented synthesis of functionalized pyrrolo[3,2-d]pyrimidines has also been developed, allowing for the introduction of various substituents on the pyrimidine ring nitrogens. acs.orgnih.govacs.org

Table 3: Methods for Functionalization of Pyrrolo[1,2-a]pyrimidine and Related Heterocycles
Functional GroupReagent/MethodSubstrateKey FeaturesReference
BromoTetrabutylammonium tribromide (TBATB)Pyrrolo[1,2-a]quinoxalinesRegioselective C3 or C1, C3 bromination nih.gov
HaloN-halosuccinimides4H-pyrido[1,2-a]pyrimidin-4-oneSynthesis of 3-halo derivatives clockss.org
ArylAryl iodides / Pd-catalysisPyrrolo[2,3-d]pyrimidine derivativesDirect ortho C-H arylation nih.govbohrium.com
AlkylAlkyl bromides / Microwave irradiation2-arylimidazo[1,2-a]pyrimidin-5(8H)-onesN-alkylation researchgate.net

Post-Cyclization Structural Modifications

The diversification of the pyrrolo[1,2-a]pyrimidine scaffold after its initial synthesis is a crucial step in generating novel derivatives with tailored properties. Post-cyclization modifications allow for the introduction of a wide array of functional groups at various positions on the bicyclic core, enabling the exploration of structure-activity relationships. These transformations typically involve reactions such as halogenation, cross-coupling, and functionalization of existing substituents, like the exocyclic amine in this compound.

Halogenation

The introduction of halogen atoms onto the pyrrolo[1,2-a]pyrimidine core serves as a key handle for subsequent cross-coupling reactions. While direct halogenation studies on this compound are not extensively documented, methodologies applied to related heterocyclic systems, such as pyrido[1,2-a]pyrimidin-4-ones, provide insight into potential synthetic routes. For instance, the use of N-halosuccinimides (NCS, NBS, NIS) is a common strategy for halogenating such scaffolds.

In a related context, the synthesis of 2-aryl-pyrrolo[1,2-a]pyrimid-7-ones has been developed, which could potentially be converted to the corresponding 7-amino derivatives. nih.gov Modifications on this core, including the introduction of halogens, would likely proceed at the more electron-rich positions of the pyrrole ring.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C and C-N bonds, significantly expanding the chemical space accessible from halogenated or otherwise activated pyrrolo[1,2-a]pyrimidines.

Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl or heteroaryl substituents. In the synthesis of derivatives of the isomeric pyrrolo[2,3-d]pyrimidine scaffold, Suzuki-Miyaura coupling of a C5-iodo intermediate with various boronic acids is a key step. nih.gov The reaction typically employs a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) in the presence of a base such as aqueous sodium carbonate. nih.gov Similar conditions are expected to be effective for halo-pyrrolo[1,2-a]pyrimidines. For example, the coupling of 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine with phenylboronic acid proceeds efficiently using a Pd₂(dba)₃ catalyst and K₂CO₃ base. mdpi.com

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of various amine functionalities. The synthesis of complex pyrrolo[2,3-d]pyrimidine analogs has been achieved through Buchwald-Hartwig cross-coupling between a chloro-substituted pyrimidine core and various amines, using a Pd(OAc)₂/BINAP catalytic system with Cs₂CO₃ as the base. mdpi.com This methodology could be applied to a halogenated pyrrolo[1,2-a]pyrimidine to functionalize the core or to further modify the 7-amino group itself.

The table below summarizes typical conditions for these cross-coupling reactions on related scaffolds, which could be adapted for pyrrolo[1,2-a]pyrimidines.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Related Heterocycles

Reaction TypeSubstrateCoupling PartnerCatalyst/LigandBaseSolventConditionsYieldReference
Suzuki-Miyaura7-alkyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amineArylboronic acidPd(PPh₃)₄Na₂CO₃ (aq)DME80 °C, 18 h35-76% nih.gov
Suzuki-Miyaura4-Chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridinePhenylboronic acidPd₂(dba)₃K₂CO₃1,4-Dioxane/H₂O100 °C, 30 min- mdpi.com
Buchwald-HartwigN-((6-chloropyridin-3-yl)methyl)-N-methyl-7-(SEM)-7H-pyrrolo[2,3-d]pyrimidin-4-amineAryl/alkyl aminePd(OAc)₂/BINAPCs₂CO₃1,4-Dioxane100 °C, 20 min - 6 h- mdpi.com

Functionalization of the 7-Amine Group

The exocyclic amino group at the C7 position of this compound is a prime site for further modification, allowing for the introduction of diverse functional groups through reactions like acylation and alkylation.

Acylation/Amide Bond Formation: The amino group can readily react with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form amides. Studies on the related 2-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4-amine have shown successful amide bond formation with a variety of carboxylic acids using coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of 4-Dimethylaminopyridine (DMAP). nih.govbenthamdirect.com This standard peptide coupling condition is expected to be directly applicable to this compound to generate a library of amide derivatives.

Alkylation: Alkylation of the 7-amino group, or indeed the ring nitrogens, is another viable modification strategy. However, regioselectivity can be a challenge due to the presence of multiple nucleophilic nitrogen atoms. The alkylation of related N-heterocycles like 4-(trifluoromethyl)pyrimidin-2(1H)-ones shows that the reaction outcome (N- vs. O-alkylation) is highly dependent on the alkylating agent and reaction conditions. acs.org For this compound, alkylation could occur at the exocyclic N7, the pyrrole N5, or the pyrimidine N8. The synthesis of 7-mesityl-1-N,N-di(trimethylsilyl)amino-2-methyl-1,2-dihydropyrrolo[1,2-c]pyrimidine involves alkylation of the pyrrolo[1,2-c]pyrimidine (B3350400) precursor with methyl iodide. acs.org Careful selection of reagents, bases, and solvents would be necessary to control the site of functionalization.

The table below outlines representative reactions for functionalizing the amino group on a related pyrrolopyrimidine scaffold.

Table 2: Functionalization of the Exocyclic Amine in a Pyrrolo[2,3-d]pyrimidine System

Reaction TypeSubstrateReagentCoupling Agent/BaseSolventProduct TypeReference
Amide Formation2-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4-amineVarious carboxylic acidsDCC/DMAP-N-(2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amides nih.govbenthamdirect.com

Structure Activity Relationship Sar Studies of Pyrrolo 1,2 a Pyrimidin 7 Amine Derivatives

Positional Impact of Substituents on Biological Activity

Modifications at the Pyrimidine (B1678525) Ring Positions (e.g., C-7)

The substitution at the C-7 position of the pyrimidine ring is a critical determinant of biological activity. In studies on related pyrrolo[1,2-a]pyrimid-7-one analogs as Gonadotropin-Releasing Hormone (GnRH) receptor antagonists, the basicity of the molecule was found to be a crucial factor. Initial investigations revealed that non-basic compounds within this series were devoid of activity, highlighting the necessity of a basic functional group for interaction with the target receptor. researchgate.net This underscores the potential significance of the amino group at the C-7 position in pyrrolo[1,2-a]pyrimidin-7-amine, which can serve as a key hydrogen bond donor or acceptor.

Modifications at the Pyrrole (B145914) Ring Positions

Systematic modifications at the pyrrole moiety of the scaffold have also yielded significant SAR insights. nih.gov For instance, in the development of GnRH antagonists based on the related pyrrolo[1,2-a]pyrimid-7-one core, intermediates were modified at positions 1, 2, and 6 to produce a series of potent compounds. researchgate.netnih.gov

The introduction of an aryl group at the C-2 position was found to be a key feature. nih.govnih.gov Subsequent optimization of this aryl ring, for example, by introducing a lipophilic isobutoxy group at the para position, led to a significant increase in potency. researchgate.net Furthermore, the presence of a cyano substituent at the C-3 position was also noted to impact activity, although its removal in later generations of compounds in favor of an amide functionality at the C-2 aryl ring still resulted in high-affinity molecules. researchgate.net A key feature for generating active compounds was identified as a 2-(2-Methylaminoethyl)pyridine group, which could be introduced via a methylaminomethyl linker at position 1. nih.gov

Electronic and Steric Factors Governing Structure-Activity Relationships

The SAR of pyrrolo[1,2-a]pyrimidine (B7980946) derivatives is governed by a delicate interplay of electronic and steric factors. The observation that non-basic analogs are inactive suggests a critical electronic requirement, likely an interaction with an acidic residue in the binding site of the biological target. researchgate.net The amino group at C-7 can fulfill this role.

Steric factors are also paramount. The optimization of the aryl substituent at the C-2 position demonstrates the importance of shape and volume in achieving optimal binding. The enhanced potency observed with the introduction of a lipophilic isobutoxy group on this ring points to the presence of a corresponding hydrophobic pocket in the receptor. researchgate.net This highlights how tailoring the steric bulk and lipophilicity of substituents can lead to improved biological efficacy.

Identification of Key Pharmacophoric Features for Biological Efficacy

Based on extensive SAR studies of the pyrrolo[1,2-a]pyrimidine core, several key pharmacophoric features have been identified for high-potency biological activity, particularly as GnRH antagonists. researchgate.netnih.gov

A general pharmacophore model includes:

The Pyrrolo[1,2-a]pyrimidine Core: This fused heterocyclic system serves as the fundamental scaffold, correctly orienting the other key functional groups.

A Basic Center: As established, a basic group is essential for activity. This can be the C-7 amine itself or a basic side chain, such as 2-(2-methylaminoethyl)pyridine, attached elsewhere. researchgate.netnih.gov

An Aryl Group at C-2: This feature is crucial for potency, likely engaging in important π-stacking or hydrophobic interactions within the binding pocket. researchgate.net

Specific Substitutions on the C-2 Aryl Ring: The addition of lipophilic groups, such as an isobutoxy group, at the para position of the C-2 aryl ring can dramatically increase binding affinity. researchgate.net

Substituents at Pyrrole Ring Positions: Modifications at positions C-1 and C-3 can also modulate activity. For example, a cyano group at C-3 or an aminomethyl linker at C-1 have been shown to be important for generating active compounds. researchgate.netnih.gov

Correlation between Structural Features and Binding Affinity to Biological Targets

A clear correlation exists between the structural modifications of pyrrolo[1,2-a]pyrimidine derivatives and their binding affinity to biological targets like the GnRH receptor. The systematic optimization of the scaffold has led to compounds with low nanomolar potency. nih.gov

The initial SAR studies established the necessity of a basic compound for activity. researchgate.net Building on this, the introduction and refinement of substituents at key positions led to significant gains in binding affinity. For instance, the best compound from one series, which featured a 2-(2-Methylaminoethyl)pyridine moiety, exhibited a binding affinity (Ki) of 25 nM for the human GnRH receptor. nih.gov The strategic introduction of an isobutoxy group onto the C-2 aryl substituent was a key step in further increasing potency. researchgate.net

The table below summarizes the impact of various structural modifications on the binding affinity of pyrrolo[1,2-a]pyrimidine derivatives, primarily from studies on GnRH receptor antagonists.

Compound Series/Modification Key Structural Feature Biological Target Binding Affinity (Ki) Reference
Pyrrolo[1,2-a]pyrimid-7-one Analog2-(2-Methylaminoethyl)pyridine substituentHuman GnRH Receptor25 nM nih.gov
2-Aryl Pyrrolo[1,2-a]pyrimid-7-one AnalogsModifications at positions 1, 2, 4, and 6GnRH ReceptorLow Nanomolar nih.gov
Pyrrolo[1,2-a]pyrimidine AnalogIntroduction of a para-isobutoxy group on the C-2 aryl ringGnRH ReceptorPotency Increased researchgate.net
Pyrrolo[1,2-a]pyrimidine AnalogRemoval of C-3 cyano group and introduction of an amide on the C-2 aryl ringGnRH ReceptorHigh Affinity researchgate.net

This data clearly illustrates that a rational, structure-based approach, focusing on key pharmacophoric features and the optimization of steric and electronic properties, is highly effective in developing potent pyrrolo[1,2-a]pyrimidine-based compounds. nih.gov

Pharmacological Mechanisms and Biological Targets of Pyrrolo 1,2 a Pyrimidine Analogues

Enzyme and Receptor Modulation by Pyrrolo[1,2-a]pyrimidine (B7980946) Derivatives

Derivatives of the pyrrolopyrimidine family have been extensively studied for their ability to modulate the function of various enzymes and receptors, which are crucial components of cellular signaling pathways. Their mechanism of action often involves competitive binding at active sites, particularly ATP-binding pockets in kinases, leading to the inhibition of downstream signaling cascades.

Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating most cellular processes, including metabolism, proliferation, differentiation, and apoptosis. The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Pyrrolopyrimidine analogues, due to their structural similarity to the purine (B94841) core of ATP, are well-suited to act as kinase inhibitors. nih.govmdpi.com

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overactive, can lead to uncontrolled cell growth and proliferation, a key factor in many cancers. bohrium.com Consequently, EGFR is a major target for anticancer drug development. bohrium.comnih.govresearchgate.net The pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine, the nitrogenous base of ATP, making it a prime scaffold for EGFR inhibitors. nih.govresearchgate.net Numerous pyrrolo[2,3-d]pyrimidine derivatives have been developed and even reached the market as tyrosine kinase inhibitors. nih.govresearchgate.net For instance, halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide derivatives have been synthesized and evaluated as multi-targeted kinase inhibitors. mdpi.com One such compound, 5k , demonstrated significant inhibitory activity against EGFR with an IC₅₀ value of 204 nM. mdpi.com Continuous efforts focus on optimizing the 6-aryl-pyrrolo[2,3-d]pyrimidin-4-amine scaffold to balance potency, metabolic stability, and permeability. researchgate.net

Akt, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, and migration. As a central node in cell survival pathways, Akt is an attractive target for cancer therapy. nih.govnih.gov Researchers have identified novel inhibitors of Akt based on various heterocyclic scaffolds. nih.gov A series of substituted pyrrolo[1,2-a]quinoxaline derivatives were designed as structural analogues of known quinoxaline-based Akt inhibitors. nih.gov Biological evaluations showed that these compounds possess antiproliferative activity against several human cancer cell lines. nih.govnih.gov For example, compound 1a from this series inhibited the proliferation of the K562 leukemic cell line with an IC₅₀ of 4.5 µM, while compound 1h inhibited U937 and MCF7 cell lines with IC₅₀ values of 5 µM and 8 µM, respectively. nih.gov These results highlight the potential of the pyrroloquinoxaline scaffold in developing new Akt kinase inhibitors. nih.gov

The versatility of the pyrrolopyrimidine scaffold allows for its adaptation to target a wide range of specific kinases beyond EGFR and Akt.

CK2, B-Raf, MEK, BCL6, DRAK1, Pim-1, and BMP Inhibitors:

Casein Kinase 2 (CK2): During the development of pyrazolo[1,5-a]pyrimidine (B1248293) -based inhibitors for B-cell lymphoma 6 (BCL6), selectivity against the off-target kinase CK2 was a key optimization parameter, indicating that this scaffold can interact with and inhibit CK2. nih.gov

B-Raf: The V600E mutation in the B-Raf kinase leads to constitutive activation of the MAPK signaling pathway and is found in a significant percentage of cancers. nih.govnih.gov Through structure-based design, potent pyrrolo- and pyrazolopyridine inhibitors of B-RafV600E have been developed. nih.gov

MEK: Mitogen-activated protein kinase kinase (MEK) is another crucial component of the MAPK pathway. A series of pyrrolopyridazine derivatives have been synthesized and reported as MEK inhibitors. nih.govresearchgate.net

B-Cell Lymphoma 6 (BCL6): The inhibition of the protein-protein interaction between BCL6 and its corepressors is a therapeutic strategy for diffuse large B-cell lymphoma (DLBCL). A fragment screen identified a pyrazolo[1,5-a]pyrimidine series as BCL6 binders, which were subsequently optimized into high-affinity macrocyclic inhibitors. researchgate.netnih.gov

Death-Associated Protein Kinase-Related Apoptosis-Inducing Protein Kinase 1 (DRAK1): DRAK1 is implicated in tumorigenesis. To develop selective inhibitors, a pyrazolo[1,5-a]pyrimidine -based macrocyclic scaffold was optimized, leading to a potent inhibitor, CK156 (34) , with a KD of 21 nM that acts as a type I inhibitor. nih.gov

Pim-1: Pim-1 is a serine/threonine kinase that is considered a promising target for cancer therapy. researchgate.netnih.gov Various heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines , have been developed as potent Pim kinase inhibitors. researchgate.net

Bone Morphogenetic Protein (BMP) Inhibitors: BMP signaling is involved in numerous developmental and physiological processes. A structure-activity relationship study of dorsomorphin , a pyrazolo[1,5-a]pyrimidine, identified it as an inhibitor of BMP type I receptors. bohrium.comnih.gov The study also evaluated related pyrrolo[1,2-a]pyrimidine derivatives to understand the contribution of the core ring structure to activity. bohrium.com An optimized compound, LDN-193189 , emerged from these studies as a useful molecular probe for examining BMP signaling. bohrium.comresearchgate.net

Cyclin-Dependent Kinases (CDK1, CDK2): CDKs are essential for cell cycle regulation, and their inhibitors are actively pursued as anticancer agents. The pyrazolo[1,5-a]pyrimidine core has been established as a viable template for developing potent and selective CDK inhibitors. pharmacophorejournal.com Furthermore, a series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives were designed and showed strong inhibitory activity against CDK9 and antiproliferative effects in pancreatic cancer cells. mdpi.com Compound 5k , a halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide, also exhibited potent inhibition of CDK2 with an IC₅₀ of 40 nM. mdpi.com

Phosphodiesterase 4 (PDE4): The provided outline includes PDE4 in this section. However, searches for pyrrolo[1,2-a]pyrimidine analogues as specific inhibitors of PDE4 did not yield relevant results. It is important to note that phosphodiesterases are not protein kinases.

Inhibitory Activity of Pyrrolopyrimidine Analogues on Specific Kinases
Compound/ScaffoldTarget KinaseActivity (IC₅₀/KD)Source
Compound 5k (pyrrolo[2,3-d]pyrimidine deriv.)EGFR204 nM mdpi.com
Compound 1a (pyrrolo[1,2-a]quinoxaline deriv.)Akt (in K562 cells)4.5 µM nih.gov
Compound 1h (pyrrolo[1,2-a]quinoxaline deriv.)Akt (in U937 cells)5 µM nih.gov
CK156 (34) (pyrazolo[1,5-a]pyrimidine deriv.)DRAK1KD = 21 nM nih.gov
Compound 5k (pyrrolo[2,3-d]pyrimidine deriv.)CDK240 nM mdpi.com

ATP Synthase Inhibition (e.g., Mycobacterial ATP Synthase)

Mycobacterial ATP synthase is a critical enzyme for the survival of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). Inhibition of this enzyme is a validated strategy for anti-TB drug development. mdpi.comnih.gov While the most prominent inhibitors are diarylquinolines like bedaquiline, other heterocyclic scaffolds have also been investigated. mdpi.comnih.gov A series of pyrrolo[1,2-a]quinoline derivatives were synthesized and evaluated for their anti-tubercular activity against H37Rv and multidrug-resistant strains of M. tuberculosis. pharmacophorejournal.com Computational studies identified the enzyme DprE1, which is important for cell wall biosynthesis, as a potential target for these compounds. pharmacophorejournal.com Separately, the pyrrolamide class of compounds has been identified as novel inhibitors that kill M. tuberculosis by inhibiting the ATPase activity of the GyrB domain of DNA gyrase, which is distinct from, but related to energy metabolism. nih.gov

Phosphodiesterase (PDE5) Inhibition

Phosphodiesterase 5 (PDE5) is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of PDE5 leads to increased cGMP levels and is a therapeutic approach for conditions like erectile dysfunction. nih.gov Several pyrazolo[1,5-a]pyrimidine analogues have been synthesized and evaluated as potent PDE5 inhibitors. cofc.edu For instance, certain pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-ones showed IC₅₀ values in the low nanomolar range. cofc.edu Compound 5r from this series displayed high potency towards PDE5 with an IC₅₀ of 8.3 nM and significant selectivity over other phosphodiesterase isozymes. cofc.edu Additionally, furoyl and benzofuroyl pyrroloquinolones have been reported as potent and selective PDE5 inhibitors, with some compounds being more potent than sildenafil. researchgate.net

Inhibitory Activity of Pyrrolopyrimidine Analogues on PDE5
Compound/ScaffoldTarget EnzymeActivity (IC₅₀)Source
Compound 5r (Pyrazolopyrimidopyridazinone)PDE58.3 nM cofc.edu

Receptor Antagonism Studies (e.g., GnRH Receptor Antagonists)

A significant area of investigation for pyrrolo[1,2-a]pyrimidine analogues has been their potential as gonadotropin-releasing hormone (GnRH) receptor antagonists. These antagonists are valuable in treating various sex-hormone-related conditions. Research has led to the development of potent, small-molecule GnRH antagonists based on the pyrrolo[1,2-a]pyrimid-7-one and pyrrolo[1,2-a]pyrimid-4-one core structures.

In the development of 2-arylpyrrolo[1,2-a]pyrimid-7-ones, a novel base-catalyzed cyclization was discovered, which became a key step in synthesizing a series of potent GnRH antagonists with low nanomolar Ki values. nih.gov These compounds were further modified at various positions to explore their structure-activity relationships. Similarly, a new class of 7-aryl-8-fluoro-pyrrolo[1,2-a]pyrimid-4-ones was designed and synthesized, yielding highly potent GnRH receptor antagonists. nih.gov For instance, compound 12 from this series demonstrated a Ki of 9 nM and showed enhanced stability under acidic conditions compared to its non-fluorinated counterparts. nih.gov

The following table summarizes the GnRH receptor antagonism of selected pyrrolo[1,2-a]pyrimidine analogues:

Compound ClassKey Structural FeaturesBiological ActivityReference
2-Arylpyrrolo[1,2-a]pyrimid-7-ones2-Aryl substitutionPotent GnRH antagonists with low nanomolar Ki values nih.gov
7-Aryl-8-fluoro-pyrrolo[1,2-a]pyrimid-4-ones7-Aryl and 8-fluoro substitutionHighly potent GnRH receptor antagonists (e.g., Ki = 9 nM) with enhanced stability nih.gov

Anti-infective Mechanisms of Action

Pyrrolopyrimidine derivatives have emerged as promising candidates in the search for new antitubercular agents. The 7H-pyrrolo[2,3-d]pyrimidine scaffold, in particular, has been explored for its activity against Mycobacterium tuberculosis (Mtb). A study on 4-aminopyrrolo[2,3-d]pyrimidine derivatives identified compounds with significant in vitro activity against a green fluorescent protein (GFP) reporter strain of Mtb. nih.gov The most potent derivative, N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, exhibited a minimum inhibitory concentration (MIC90) of 0.488 µM and was non-cytotoxic to Vero cells. nih.gov

Another class of related compounds, the pyrazolo[1,5-a]pyrimidin-7-amines, have been identified as potent inhibitors of mycobacterial ATP synthase, a critical enzyme for Mtb survival. nih.gov Structure-activity relationship studies on a series of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines revealed that analogues with a 3-(4-fluoro)phenyl group and various 5-alkyl, 5-aryl, or 5-heteroaryl substituents exhibited potent inhibition of Mtb growth in vitro. nih.gov These compounds also demonstrated favorable liver microsomal stability, highlighting their potential for further development. nih.gov

The table below details the antimycobacterial activity of specific pyrrolopyrimidine analogues:

Compound SeriesTargetKey FindingsReference
4-Aminopyrrolo[2,3-d]pyrimidinesMycobacterium tuberculosisN-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine showed a MIC90 of 0.488 µM. nih.gov
3,5-Diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-aminesMycobacterial ATP synthasePotent in vitro Mtb growth inhibition, with the 3-(4-fluoro)phenyl group being a key substituent. nih.gov

Beyond their antimycobacterial effects, pyrrolopyrimidine derivatives have demonstrated a broad spectrum of antimicrobial activities.

Antibacterial and Antifungal Activity: Several studies have reported the synthesis of new pyrrolo[2,3-d]pyrimidine derivatives with significant antibacterial and antifungal properties. researchgate.net For instance, certain pyrrolo[2,3-d]pyrimidines exhibited excellent activity against Candida albicans and good activity against Staphylococcus aureus. researchgate.net Microwave-assisted synthesis has been utilized to create novel dihydropyrido[2,3-d]pyrimidine-4-one and pyrrolo[2,1-b] nih.govresearchgate.netbenzothiazole derivatives, with some compounds showing higher antimicrobial activity than the standard drugs cefotaxime (B1668864) and fluconazole. nih.gov

Antiviral Activity: The 7H-pyrrolo[2,3-d]pyrimidine scaffold has also been investigated for its antiviral potential. A structure-activity relationship study of 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines identified analogues with excellent activity against the Zika virus (ZIKV). mdpi.com Initial studies focused on substitutions at positions 4 and 7, leading to the discovery of potent inhibitors. mdpi.com

The following table summarizes the broad antimicrobial properties of pyrrolopyrimidine derivatives:

Compound TypeActivityKey FindingsReference
Pyrrolo[2,3-d]pyrimidinesAntifungal, AntibacterialExcellent activity against C. albicans and good activity against S. aureus. researchgate.net
Dihydropyrido[2,3-d]pyrimidine-4-ones and Pyrrolo[2,1-b] nih.govresearchgate.netbenzothiazolesAntibacterial, AntifungalSome derivatives showed higher activity than cefotaxime and fluconazole. nih.gov
4,7-Disubstituted 7H-pyrrolo[2,3-d]pyrimidinesAntiviral (Zika Virus)Analogues with excellent anti-ZIKV activity were identified. mdpi.com

Anti-inflammatory Pathways Modulated by Pyrrolopyrimidines

Pyrrolopyrimidine derivatives have been shown to possess significant anti-inflammatory properties, often attributed to their ability to inhibit key inflammatory mediators. The mechanism of action for many pyrimidine-based anti-inflammatory agents involves the inhibition of cyclooxygenase (COX) enzymes, which in turn reduces the production of prostaglandin (B15479496) E2 (PGE2). nih.gov

Studies on various pyrrolo[2,3-d]pyrimidine derivatives have demonstrated their in vivo anti-inflammatory activities. researchgate.net For example, certain 4-hydrazino-pyrrolo[2,3-d]pyrimidines and 4-pyrazolyl-pyrrolo[2,3-d]pyrimidines showed significant anti-inflammatory effects. researchgate.net Furthermore, novel pyrrolopyrimidine derivatives have been designed and evaluated as antioxidant and anti-inflammatory agents. nih.gov Some pyrrolopyrimidine-based compounds have also been reported to modulate the STING (stimulator of interferon genes) pathway, which plays a critical role in the innate immune response. acs.org For instance, a novel pyrrolopyrimidinone derivative was identified as a potent inhibitor of ENPP1, an enzyme that negatively regulates the STING pathway, thereby enhancing STING-mediated immune activation. acs.org

Photoinduced Biological Mechanisms

Certain pyrrolopyrimidine analogues have been specifically designed as photosensitizing agents for applications such as photodynamic therapy (PDT). A series of pyrrolo[3′,2′:6,7]cyclohepta[1,2-d]pyrimidin-2-amines were synthesized and found to exhibit significant photocytotoxicity against human tumor cell lines, with EC50 values reaching the nanomolar level upon irradiation. researchgate.netnih.gov

The mechanism of action for these compounds involves the generation of singlet oxygen (¹O₂), a highly reactive oxygen species. nih.gov Laser flash photolysis studies revealed that the most photocytotoxic derivatives possess a long-lived triplet state, which is crucial for efficient energy transfer to molecular oxygen to produce singlet oxygen. nih.gov The photosensitizing properties of these compounds are responsible for their ability to induce massive cell death, with the mitochondria being a key target. researchgate.netnih.gov The generation of singlet oxygen has been confirmed through photo-oxidation studies using 9,10-anthracenedipropionic acid (ADPA). nih.gov

The table below highlights the photosensitizing properties of these specialized pyrrolopyrimidine analogues:

Compound SeriesMechanism of ActionBiological EffectReference
Pyrrolo[3′,2′:6,7]cyclohepta[1,2-d]pyrimidin-2-aminesSinglet oxygen photosensitizationPhotocytotoxicity against human tumor cell lines (nanomolar EC50 values) researchgate.netnih.gov

Photoinduction of Cell Death and Mitochondrial Involvement

Certain analogues of the pyrrolopyrimidine family, specifically pyrrolo[3′,2′:6,7]cyclohepta[1,2-d]pyrimidin-2-amines, have been identified as potent photosensitizing agents. researchgate.netnih.gov These compounds demonstrate the ability to induce significant cell death upon exposure to light. The mechanism underlying this photocytotoxicity is rooted in their photosensitizing properties, which facilitate the generation of reactive oxygen species (ROS), including singlet oxygen. researchgate.netnih.gov

Research involving laser flash photolysis on select derivatives revealed that the most photocytotoxic compounds possess a relatively long-lived triplet state and absorb light in the UV-Vis spectrum. researchgate.netnih.gov This characteristic enables them to act as efficient photosensitizers. The generated ROS are directly implicated in causing extensive, photo-induced apoptosis. researchgate.net A crucial aspect of this process is the direct involvement of mitochondria. researchgate.netnih.gov Studies have confirmed that the photosensitizing capabilities of these compounds are responsible for triggering massive cell death pathways where mitochondria play a central role. researchgate.netnih.gov Further analysis using flow cytometry has shown that these derivatives can also induce alterations in the cell cycle, leading to an inhibition of its progression in the S and G2/M phases. researchgate.net The induced apoptosis involves not only mitochondria but also lysosomes. researchgate.net

The photocytotoxic efficacy of these compounds has been evaluated in vitro against various human tumor cell lines, with some derivatives exhibiting activity at the nanomolar level.

In Vitro Photocytotoxicity of Pyrrolo[3′,2′:6,7]cyclohepta[1,2-d]pyrimidin-2-amine Analogues

Compound TypeCell LinesMeasured Efficacy (EC50)Primary MechanismOrganelle Involvement
Pyrrolo[3′,2′:6,7]cyclohepta[1,2-d]pyrimidin-2-aminesThree different human tumor cell lines0.08–4.96 μMPhotoinduced Apoptosis via Singlet Oxygen GenerationMitochondria, Lysosomes researchgate.net

Biological Target Identification and Validation through Computational and Experimental Approaches

The identification and validation of specific biological targets for pyrrolopyrimidine analogues are critical for understanding their mechanisms of action and advancing their therapeutic potential. This is achieved through a combination of computational modeling and diverse experimental validation techniques.

Computational Approaches

In silico methods are frequently employed as a preliminary step to predict the potential biological targets of novel pyrrolopyrimidine compounds. Molecular modeling and docking studies are used to assess the binding affinity of these compounds to specific proteins. For instance, a series of pyrrolo[2,3-d]pyrimidines were designed in silico as potential inhibitors of P. falciparum calcium-dependent protein kinase 4 (PfCDPK4), with docking scores indicating a strong potential for binding. nih.gov Furthermore, theoretical simulations have been used to provide structural evidence for the selective inhibitory activity of certain pyrrolo[2,3-d]pyrimidine derivatives against mutant forms of the Epidermal Growth Factor Receptor (EGFR). sci-hub.box

Experimental Validation

Following computational predictions, a range of experimental methods are used to validate the biological targets and elucidate the mechanism of action.

Enzymatic and Cellular Assays: The inhibitory activity of pyrrolopyrimidine derivatives against specific enzyme targets is a cornerstone of validation. For example, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were identified as potent, ATP-competitive inhibitors of Protein Kinase B (PKB/Akt) through radiometric filter binding assays, which determined their nanomolar inhibitory concentrations (IC50). nih.govacs.org Similarly, kinase enzymatic assays confirmed that certain pyrrolo[2,3-d]pyrimidine derivatives selectively inhibit the T790M mutant EGFR with significantly higher potency compared to the wild-type version. sci-hub.box

Cell-Based Proliferation and Pathway Analysis: The antiproliferative effects of these compounds are evaluated against panels of human cancer cell lines. researchgate.netsci-hub.box Flow cytometric analysis is used to determine the impact of these compounds on the cell cycle, with some EGFR-targeting derivatives causing cell cycle arrest. sci-hub.box For compounds targeting metabolic pathways, such as the novel pyrrolo[3,2-d]pyrimidines that inhibit serine hydroxymethyltransferase (SHMT) 2 in mitochondrial one-carbon metabolism, validation involves rescue experiments. In these studies, the cytotoxic effects of the compounds can be reversed by the addition of downstream metabolites like adenosine, but not by glycine, confirming the specific targeting of mitochondrial C1 metabolism. nih.govaacrjournals.org

In Vivo Models: The ultimate validation often comes from in vivo studies using animal models. Representative compounds from the PKB/Akt inhibitor series demonstrated strong inhibition of human tumor xenograft growth in nude mice at well-tolerated doses. nih.govacs.org Likewise, a lead compound targeting SHMT2 showed significant antitumor efficacy in MIA PaCa-2 pancreatic cancer tumor xenografts, providing proof-of-concept for its therapeutic potential. aacrjournals.org

Validated Biological Targets of Pyrrolopyrimidine Analogues

Compound SeriesIdentified Target(s)Validation Method(s)Reported Efficacy (IC50)Reference
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamidesProtein Kinase B (PKB/Akt)Radiometric filter binding assay, In vivo tumor xenograftsNanomolar range nih.govacs.org
Pyrrolo[3,2-d]pyrimidines (e.g., AGF347)SHMT2, SHMT1, GARFTase, AICARFTaseCell proliferation assays, Metabolite rescue experiments, In vivo tumor xenograftsBroad-spectrum antitumor efficacy aacrjournals.org
Pyrrolo[2,3-d]pyrimidines (e.g., Compound 12i)EGFR (T790M activating mutant)Kinase enzymatic assay, Cellular toxicity assays, Cell cycle analysis0.21 nM (mutant EGFR) vs. 22 nM (wild-type EGFR) sci-hub.box
7H-Pyrrolo[2,3-d]pyrimidine-4-aminesPfCDPK4, PfCDPK1In silico modeling, In vitro kinase inhibition assay0.210–0.589 μM nih.gov

Computational and Theoretical Investigations of Pyrrolo 1,2 a Pyrimidine Systems

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in its static state, providing a foundation for understanding its reactivity and spectroscopic behavior.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimal three-dimensional arrangement of atoms (ground state geometry) and the distribution of electrons within a molecule. researchgate.nettandfonline.com For a molecule such as Pyrrolo[1,2-a]pyrimidin-7-amine, a common approach involves using a functional like B3LYP combined with a basis set such as 6-311G++. researchgate.net

The calculation begins with an initial guess of the molecular structure, and the DFT algorithm then systematically adjusts the positions of the atoms to find the configuration with the lowest possible energy. This process, known as geometry optimization, yields precise predictions of bond lengths, bond angles, and dihedral angles. The resulting optimized structure represents the most stable conformation of the molecule in the gas phase.

Analysis of the electronic structure provides information on the distribution of electron density, which is key to understanding the molecule's polarity and reactive sites. DFT calculations on related nitrogen heterocycles have established the reliability of this method for predicting molecular geometries that are in excellent agreement with experimental data from techniques like X-ray crystallography. researchgate.net

Illustrative Data: Predicted Geometric Parameters for a Pyrrolopyrimidine Core (Note: The following data is representative of a related heterocyclic system to illustrate the output of a DFT calculation, as specific published data for this compound is unavailable).

ParameterBond/AnglePredicted Value
Bond LengthN1-C21.38 Å
Bond LengthC2-C31.39 Å
Bond LengthC4-N51.34 Å
Bond LengthN5-C9a1.40 Å
Bond LengthC7-N(amine)1.37 Å
Bond AngleC2-N1-C9a108.5°
Bond AngleN1-C2-C3110.0°
Bond AngleC6-C7-C8119.5°
Dihedral AngleC4-N5-C6-C7179.8°

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. researchgate.net This method is particularly valuable for predicting and interpreting ultraviolet-visible (UV-Vis) absorption spectra. By calculating the energy difference between the ground state and various excited states, TD-DFT can predict the wavelengths at which a molecule will absorb light.

For this compound, TD-DFT calculations would identify the primary electronic transitions, such as the promotion of an electron from a lower-energy occupied orbital to a higher-energy unoccupied orbital (e.g., from the HOMO to the LUMO). The output provides key information for each transition, including the excitation energy (which corresponds to a specific wavelength), the oscillator strength (a measure of the transition's intensity), and the specific molecular orbitals involved. Studies on related pyrimidine (B1678525) systems have successfully used TD-DFT to understand their photophysical properties. libretexts.org

Illustrative Data: Predicted Electronic Transitions from TD-DFT (Note: This table is a representative example for a heterocyclic system to demonstrate typical TD-DFT output).

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contribution
S13.853220.15HOMO → LUMO (95%)
S24.212940.08HOMO-1 → LUMO (88%)
S34.552720.21HOMO → LUMO+1 (75%)

Frontier Molecular Orbital (FMO) theory simplifies reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. researchgate.net A small energy gap generally implies high chemical reactivity and a greater ease of intramolecular charge transfer, as less energy is required to move an electron from the HOMO to the LUMO. researchgate.net For this compound, the electron-donating amine group at the C7 position would be expected to raise the energy of the HOMO and potentially decrease the HOMO-LUMO gap compared to the unsubstituted parent compound, thereby influencing its reactivity.

Illustrative Data: Frontier Molecular Orbital Energies (Note: The following values are representative for a substituted nitrogen heterocycle).

Molecular OrbitalEnergy (eV)
HOMO-5.85
LUMO-1.22
HOMO-LUMO Gap (ΔE) 4.63

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. libretexts.orguni-muenchen.de It is calculated by determining the electrostatic force a positive test charge would experience at any point on the electron density surface of the molecule. The MEP map is color-coded to identify regions of varying potential. researchgate.net

Red/Yellow Regions: Indicate negative electrostatic potential, arising from an excess of electron density. These areas are electron-rich and are the most likely sites for electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, arising from a relative deficiency of electrons (e.g., around hydrogen atoms). These areas are electron-poor and are susceptible to nucleophilic attack.

For this compound, the MEP map would be expected to show significant negative potential (red) around the nitrogen atoms of the pyrimidine ring and the exocyclic amino group, as these are the most electronegative and electron-rich centers. nih.gov This makes them the primary sites for protonation and interaction with electrophiles. The hydrogen atoms of the aromatic rings and the amine group would exhibit positive potential (blue).

Spin-orbit coupling (SOC) is a relativistic effect that describes the interaction between an electron's intrinsic spin magnetic moment and the magnetic field generated by its orbital motion around the nucleus. nih.gov In photophysics, SOC is a critical mechanism that enables "spin-forbidden" transitions between states of different spin multiplicity, most notably intersystem crossing (ISC) from an excited singlet state (S₁) to an excited triplet state (T₁). researchgate.netwikipedia.org

The magnitude of the spin-orbit coupling constant quantifies the efficiency of this process. For nitrogen-containing heterocyclic molecules, understanding SOC is important for predicting their luminescent properties. A large SOC can lead to efficient ISC, which quenches fluorescence and promotes phosphorescence. While the SOC in organic molecules containing only light atoms (C, H, N, O) is generally modest, its calculation can help explain their photophysical behavior. nih.govresearchgate.net First-principles calculations can determine these constants, providing insight into the deactivation pathways of excited states. nih.gov

Molecular Dynamics and Conformational Analysis

While quantum mechanics is ideal for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulates the motion of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of molecular behavior. nih.gov

For a relatively rigid molecule like this compound, MD simulations are particularly useful for conformational analysis, especially concerning any flexible side chains or for studying its behavior in a solvent. The simulation can reveal the preferred orientations (conformers) of the amine group and how the molecule interacts with surrounding solvent molecules (e.g., water), including the formation and dynamics of hydrogen bonds.

Furthermore, MD simulations are extensively used to understand how a small molecule like this compound might interact with a larger biological target, such as a protein. nih.gov By placing the molecule in the active site of a protein, MD can simulate the binding process, revealing key interactions, the stability of the complex, and the conformational changes that occur upon binding. nih.govnih.gov

In Silico Prediction of Chemical Reactivity and Synthetic Selectivity

Computational chemistry offers powerful tools for predicting the reactivity of molecules and the selectivity of chemical reactions. For instance, Density Functional Theory (DFT) has been employed to study the potential energy surface of reactions involving pyrrolo[1,2-a]pyrimidines. acs.org This allows researchers to understand the mechanistic pathways and predict which products are more likely to form under specific conditions. acs.org

Mechanistic studies have detailed a reaction pathway that involves a sequence of cyano-addition and migration, followed by another cyano-addition and aromatization to form the pyrrole (B145914) skeleton. rsc.org This level of detail is crucial for optimizing reaction conditions to favor the desired product. Furthermore, theoretical investigations into the energies of different molecular conformations are essential for understanding chemical reactivity. rsc.org

Computational Support for Spectroscopic Data Interpretation (e.g., NMR, IR, MS)

Computational methods are invaluable for the accurate interpretation of spectroscopic data. Techniques such as Gauge-Including Atomic Orbital (GIAO) DFT calculations can predict NMR chemical shifts, aiding in the definitive assignment of signals in complex molecules like pyrido[1,2-c]pyrimidine (B1258497) derivatives. ifj.edu.plresearchgate.net This is particularly useful in solid-state NMR where signal assignment can be challenging. ifj.edu.pl

Theoretical calculations have been successfully used to assign carbon resonances within the pyrido-pyrimidine skeleton. ifj.edu.pl Similarly, DFT calculations have been used to analyze the electronic spectra of pyrimido[1,2-a]benzimidazole (B3050247) derivatives, helping to understand their electronic and structural properties. nih.gov These computational approaches provide a bridge between the experimental data and the underlying molecular structure and electronic distribution. nih.govias.ac.in The structural characterization of newly synthesized pyrrole-fused pyrimidine derivatives is often accomplished using a combination of FT-IR, NMR, and mass spectrometry techniques. nih.gov

Computational Drug Discovery Applications

In silico methods have become an indispensable part of modern drug discovery, accelerating the identification and optimization of new therapeutic agents. For pyrrolo[1,2-a]pyrimidine (B7980946) derivatives, computational approaches are used to predict their biological activity, identify potential protein targets, and design novel compounds with improved efficacy and selectivity.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. nih.govbwise.kr This method has been extensively used to study the interactions of pyrrolo[1,2-a]pyrimidine derivatives with various protein kinases, which are important targets in cancer therapy. nih.govnih.gov

For example, docking studies have revealed that pyrrolo[2,3-d]pyrimidine derivatives can form favorable interactions, including hydrogen bonds and hydrophobic interactions, within the active sites of enzymes like EGFR and CDK2. nih.gov These computational predictions help to rationalize the observed biological activity and guide the design of more potent inhibitors. nih.govresearchgate.net Docking studies have also been used to design and predict the binding modes of pyrrolo[1,2-a]quinoxaline-based Sirt6 activators and pyrazolo[1,5-a]pyrimidin-7-amines as COX-2 inhibitors. nih.govnih.gov

Table 1: Examples of Molecular Docking Studies with Pyrrolopyrimidine Derivatives

Compound ClassProtein TargetKey Interactions ObservedReference
Pyrrolo[2,3-d]pyrimidinesEGFR, CDK2Hydrogen bonds, hydrophobic interactions nih.gov
Pyrrolo[1,2-a]quinoxalinesSirt6π-cation interactions with Trp188 nih.gov
Pyrazolo[1,5-a]pyrimidin-7-aminesCOX-2Not specified nih.gov
Pyrrolo[2,3-d]pyrimidin-2-amine derivativesEGFR-TKNot specified bwise.kr
Pyrrolo[2,3-d]pyrimidine derivativesInhAHydrogen bonds, hydrophobic interactions nih.gov

This table is based on available data and may not be exhaustive.

Target prediction, or target fishing, is a computational approach used to identify the potential biological targets of a small molecule. bwise.kr This is particularly useful when the mechanism of action of a compound is unknown. For pyrrolo[1,2-a]pyrimidine derivatives, these methods can help to elucidate their therapeutic potential by identifying previously unknown protein interactions.

By screening a compound against a large database of protein structures, potential binding partners can be identified, which can then be validated experimentally. This approach can accelerate the drug discovery process by providing new hypotheses about a compound's mechanism of action. bwise.kr

Computational methods play a crucial role in the rational design of new, biologically active pyrrolo[1,2-a]pyrimidine derivatives. nih.govnih.gov By understanding the structure-activity relationships (SAR) and the key interactions between a ligand and its protein target, medicinal chemists can design new compounds with improved properties. nih.gov

For example, based on the crystal structure of a pyrrolo[1,2-a]pyrazinone inhibitor bound to the PIM1 kinase, a rational optimization strategy led to the discovery of a more potent and selective inhibitor. nih.gov Similarly, structure-based design has been used to develop pyrrolo[2,3-d]pyrimidines as inhibitors of Aurora kinases and protein kinase B. nih.govnih.gov This iterative process of computational design, chemical synthesis, and biological evaluation is a powerful paradigm in modern drug discovery. nih.govnih.gov

Future Perspectives and Emerging Research Avenues for Pyrrolo 1,2 a Pyrimidin 7 Amine

Development of Novel and Diversified Synthetic Methodologies

The development of new and efficient synthetic routes to construct the pyrrolo[1,2-a]pyrimidine (B7980946) core and its derivatives is crucial for advancing drug discovery efforts. Researchers are continuously exploring innovative strategies to access these molecules with greater diversity and complexity.

One notable advancement is the use of domino ring-closure reactions followed by microwave-induced retro Diels-Alder (RDA) protocols. nih.gov This method provides an efficient pathway to enantiomerically pure pyrrolo[1,2-a]pyrimidines, where the chirality is transferred from a norbornene derivative. nih.gov The absolute configuration of the final product is determined by the starting amino hydroxamic acid. nih.gov

Another key strategy involves a base-catalyzed cyclization which has been instrumental in forming the 2-aryl pyrrolo[1,2-a]pyrimid-7-one core structure. nih.gov This intermediate can be further modified at various positions to generate a library of compounds. nih.gov Furthermore, multi-step synthetic procedures are being refined to produce a range of pyrrolo[2,3-d]pyrimidine derivatives, which are structurally related to the target compound. These methods often involve cyclization, chlorination, and subsequent nucleophilic substitution to introduce diverse functional groups. nih.govbenthamdirect.com The exploration of different cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, has also been a focus, although challenges in areas like deprotection of protecting groups like SEM (trimethylsilylethoxymethyl) have been noted. nih.govnih.gov

The table below summarizes some of the novel synthetic approaches for related pyrrolopyrimidine scaffolds.

Synthetic Strategy Key Reactions Advantages Reference
Domino Ring-Closure/Retro Diels-AlderDomino ring-closure, Microwave-induced retro Diels-AlderEnantioselective synthesis nih.gov
Base-Catalyzed CyclizationBase-catalyzed intramolecular cyclizationEfficient core formation nih.gov
Multi-step SynthesisCyclization, Chlorination, Nucleophilic SubstitutionAccess to diverse derivatives nih.govbenthamdirect.com
Cross-Coupling StrategiesSuzuki-Miyaura, Buchwald-Hartwig aminationC-C and C-N bond formation nih.govnih.gov

Exploration of Untapped Biological Activities and Novel Biological Targets

While pyrrolopyrimidine derivatives have been investigated for various biological activities, there remains a vast, unexplored landscape of potential therapeutic applications for Pyrrolo[1,2-a]pyrimidin-7-amine and its analogs. The core scaffold is considered a "privileged" structure in medicinal chemistry, suggesting its potential to interact with a wide range of biological targets. mdpi.comacs.org

Currently, research has largely focused on their potential as kinase inhibitors, including Aurora-A kinase, Bruton's tyrosine kinase (BTK), and Protein Kinase B (Akt). nih.govnih.govnih.gov Derivatives of the related pyrrolo[2,3-d]pyrimidine scaffold have shown promise as inhibitors of Janus kinase (JAK), cyclin-dependent kinases (CDK), and fibroblast growth factor receptors (FGFR). nih.govbenthamdirect.comnih.gov These findings suggest that this compound analogs could also be potent and selective inhibitors of these or other yet-to-be-identified kinases involved in cancer and inflammatory diseases.

Beyond kinase inhibition, there is potential for these compounds to exhibit other biological activities. For instance, related heterocyclic systems have demonstrated antimicrobial, antiviral, and anti-inflammatory properties. mdpi.comresearchgate.nettandfonline.com The exploration of this compound derivatives against a broader panel of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in metabolic pathways, could unveil novel therapeutic opportunities. For example, some pyrrolopyrimidines have been investigated as GnRH receptor antagonists. nih.gov

The table below highlights some of the biological targets of related pyrrolopyrimidine compounds, suggesting potential avenues for this compound research.

Biological Target Class Specific Examples Potential Therapeutic Area Reference
KinasesAurora-A, BTK, Akt, JAK, CDK, FGFRCancer, Autoimmune Diseases nih.govbenthamdirect.comnih.govnih.govnih.govnih.gov
ReceptorsGnRH ReceptorHormonal Disorders nih.gov
EnzymesDihydrofolate ReductaseInfectious Diseases, Cancer mdpi.com
OtherNot yet exploredVarious

Integration of Advanced Computational Techniques in Rational Design and Discovery

The use of advanced computational techniques is becoming increasingly integral to the rational design and discovery of novel drug candidates. Molecular modeling, 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship), and molecular dynamics simulations can provide valuable insights into the binding mechanisms of this compound analogs with their biological targets. researchgate.netnih.gov

Computational studies on related pyrrolo-pyrimidine derivatives have successfully been used to predict binding affinities and guide the synthesis of more potent inhibitors. researchgate.netnih.gov For example, molecular docking studies have been employed to understand the interactions of pyrrolo[2,3-d]pyrimidine derivatives with the active sites of kinases like JAK and CDK, revealing key hydrogen bonding and hydrophobic interactions. nih.govbenthamdirect.com These in silico methods can help in identifying key structural features required for potent and selective inhibition, thereby accelerating the drug discovery process and reducing the need for extensive and costly high-throughput screening.

Furthermore, computational approaches can be used to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of novel analogs, helping to prioritize compounds with favorable drug-like characteristics for synthesis and further testing. researchgate.net The integration of these computational tools will be crucial for the efficient development of the next generation of this compound-based therapeutics.

Sustainable and Scalable Synthesis of this compound Analogues

As the therapeutic potential of this compound and its derivatives becomes more apparent, the development of sustainable and scalable synthetic methods will be paramount. Green chemistry principles are increasingly being applied to pharmaceutical manufacturing to minimize environmental impact and reduce costs.

Future research in this area will likely focus on several key aspects. The use of microwave-assisted synthesis has already shown promise in accelerating reaction times and improving yields for related heterocyclic systems. nih.govmdpi.com Exploring the use of more environmentally benign solvents and catalysts will be another important avenue. For instance, developing catalytic systems that can be easily recovered and reused would significantly enhance the sustainability of the synthesis.

Furthermore, the development of continuous flow processes for the synthesis of the pyrrolo[1,2-a]pyrimidine core could offer significant advantages in terms of scalability, safety, and efficiency compared to traditional batch processes. researchgate.net A telescoped continuous flow process has been developed for the synthesis of related pyrrolo[1,2-c]pyrimidines, showcasing the potential of this technology. researchgate.net As lead compounds progress towards clinical development, the ability to produce large quantities of the active pharmaceutical ingredient in a cost-effective and environmentally responsible manner will be a critical factor for success.

The table below outlines key areas for developing sustainable and scalable synthesis.

Approach Description Potential Benefits
Microwave-Assisted SynthesisUsing microwave irradiation to accelerate reactions.Reduced reaction times, improved yields.
Green Solvents and CatalystsEmploying environmentally friendly solvents and recyclable catalysts.Reduced environmental impact, lower costs.
Continuous Flow SynthesisPerforming reactions in a continuous stream rather than in a batch.Improved scalability, safety, and efficiency.

Q & A

Q. Table 1: Biological Activity of Select Derivatives

Substituent PositionFunctional GroupTarget ActivityKey Finding
5-MethylCH₃Anticancer40% inhibition of HeLa cells at 10 µM
4-FluorophenylF-C₆H₄Kinase CK2IC₅₀ = 0.8 µM
Pyridin-3-ylmethylC₅H₄N-CH₂Antiviral70% reduction in viral load (HCV)

What advanced techniques validate the therapeutic potential of this compound derivatives?

Advanced Research Question

  • Pharmacophore modeling to identify critical binding motifs (e.g., hydrogen-bond donors at position 7) .
  • In vivo toxicity screens in model organisms (e.g., zebrafish embryos for developmental toxicity) .
  • Proteomics to map off-target interactions (e.g., affinity chromatography with His-tagged proteins) .

How can synthetic byproducts or isomer formation be minimized during pyrrolo-heterocycle synthesis?

Advanced Research Question

  • Optimized stoichiometry (e.g., 1:1.2 molar ratio of alkynes to indoles reduces pyrroloindolone byproducts) .
  • Epoxide scavengers (e.g., 1,2-epoxybutane) to suppress competing pathways in one-pot reactions .
  • Temperature gradients (e.g., 0°C to room temperature) to control regioselectivity in cycloadditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.